

Structural Elucidation of 5-Methoxyseselin: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxyseselin

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Introduction

5-Methoxyseselin, with the systematic IUPAC name 5-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one, is a naturally occurring coumarin.^[1] This compound belongs to the family of pyranocoumarins and has been isolated from various plant species, including *Atalantia buxifolia* and *Atalantia monophylla*. Coumarins are a significant class of secondary metabolites known for their diverse pharmacological activities, making the structural elucidation of novel derivatives like **5-Methoxyseselin** a crucial aspect of natural product chemistry and drug discovery. This guide provides a comprehensive overview of the analytical techniques and experimental protocols employed in the structural determination of **5-Methoxyseselin**.

Physicochemical Properties

5-Methoxyseselin is a solid at room temperature with a melting point in the range of 162-164 °C. Its molecular formula is C₁₅H₁₄O₄, corresponding to a molecular weight of 258.27 g/mol.^[1]

Spectroscopic Data for Structural Elucidation

The structural framework of **5-Methoxyseselin** has been pieced together through the comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis Spectroscopy.

Table 1: ^1H NMR Spectroscopic Data of 5-Methoxyseselin (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment
7.95	d	9.5	H-4
7.25	s	H-5'	
6.75	d	8.5	H-6'
6.20	d	9.5	H-3
5.65	d	10.0	H-1''
6.50	d	10.0	H-2''
3.90	s	5-OCH ₃	
1.45	s	8-(CH ₃) ₂	

Table 2: ^{13}C NMR Spectroscopic Data of 5-Methoxyseselin (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Carbon Atom Assignment
160.5	C-2
112.0	C-3
143.5	C-4
155.0	C-4a
149.0	C-5
115.5	C-6
158.0	C-7
105.0	C-8
156.0	C-8a
112.5	C-9
128.0	C-10
77.0	C-2'
28.0	C-3' (2 x CH ₃)
56.0	5-OCH ₃
161.0	C=O

Table 3: Mass Spectrometry Data (EI-MS) of 5-Methoxyseselin

m/z	Relative Intensity (%)	Proposed Fragment Ion
258	100	[M] ⁺
243	85	[M - CH ₃] ⁺
215	40	[M - CH ₃ - CO] ⁺
187	35	[M - C ₃ H ₇ O] ⁺

Table 4: UV-Vis Spectroscopic Data of 5-Methoxyseselin

Solvent	λ_{max} (nm)
Methanol	226, 265, 300

Experimental Protocols

Isolation of 5-Methoxyseselin from *Atalantia monophylla*

The following protocol is a representative method for the isolation and purification of **5-Methoxyseselin** from plant material.

1. Plant Material Collection and Preparation:

- The plant material (e.g., leaves, stem bark) of *Atalantia monophylla* is collected, identified, and air-dried in the shade.
- The dried material is coarsely powdered using a mechanical grinder.

2. Extraction:

- The powdered plant material is subjected to Soxhlet extraction with solvents of increasing polarity, starting with petroleum ether, followed by chloroform and then methanol.
- The chloroform extract, which typically contains coumarins, is concentrated under reduced pressure using a rotary evaporator.

3. Chromatographic Separation:

- The concentrated chloroform extract is subjected to column chromatography over silica gel (60-120 mesh).
- The column is eluted with a gradient of petroleum ether and ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v) and visualized under UV light.
- Fractions showing similar TLC profiles are pooled together.

4. Purification:

- The pooled fractions containing the compound of interest are further purified by preparative TLC or recrystallization from a suitable solvent (e.g., methanol) to yield pure **5-Methoxyseselin**.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl_3).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Mass Spectrometry (MS):

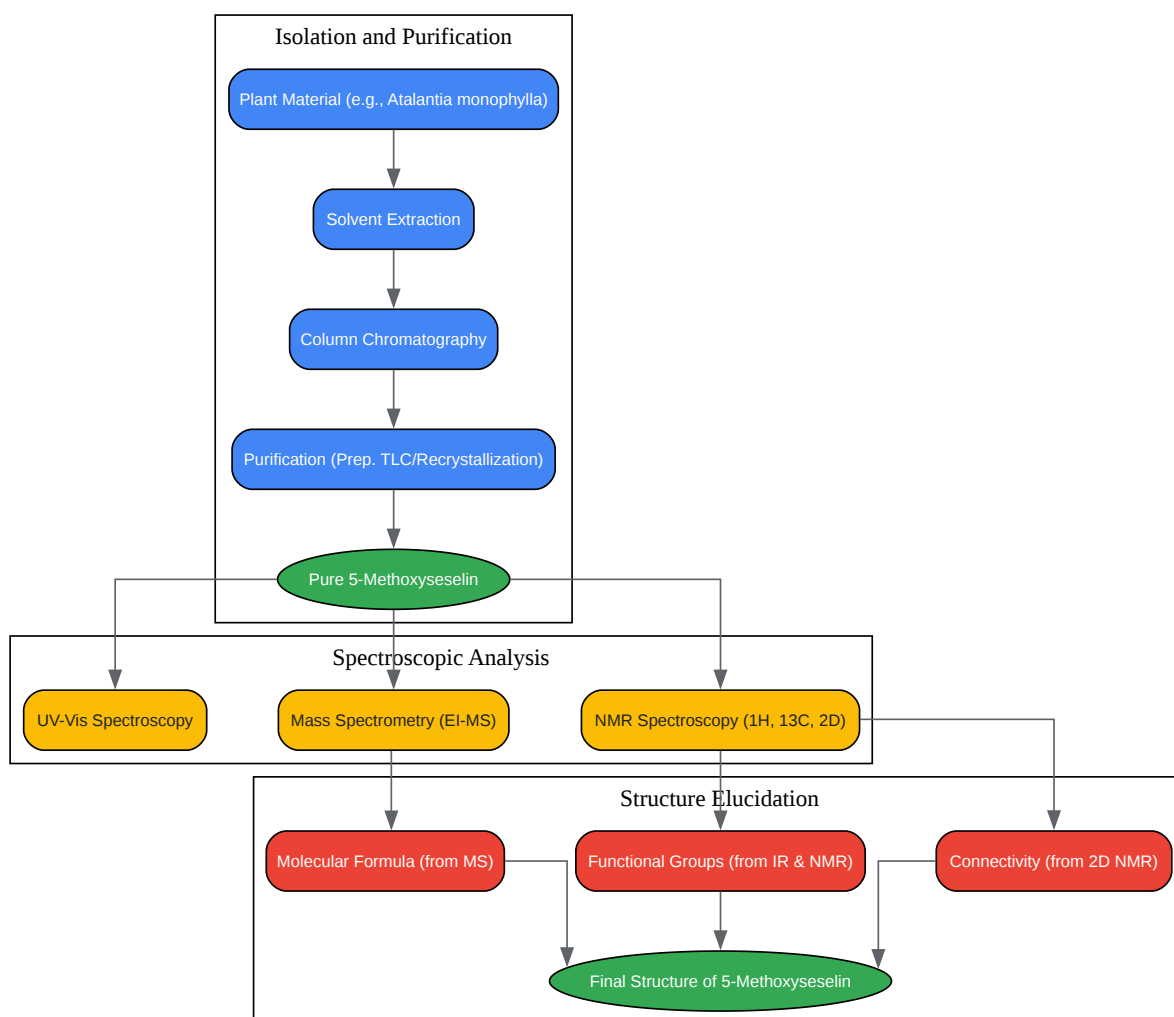
- Electron Impact Mass Spectrometry (EI-MS) is performed on a mass spectrometer at 70 eV.
- The sample is introduced via a direct insertion probe.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy:

- The UV-Vis spectrum is recorded on a double-beam spectrophotometer using methanol as the solvent.
- The absorption maxima (λ_{max}) are determined.

Structural Elucidation Workflow and Key Correlations

The structural elucidation of **5-Methoxyseselin** is a logical process that integrates data from various spectroscopic techniques.



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Caption: Workflow for the isolation and structural elucidation of **5-Methoxyseselin**.

The structure of **5-Methoxyseselin** is confirmed by key correlations observed in its 2D NMR spectra, such as HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy).

Caption: Chemical structure of **5-Methoxyseselin** and key HMBC correlations.

Conclusion

The structural elucidation of **5-Methoxyseselin** is a classic example of the application of modern spectroscopic techniques in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive spectroscopic analysis, the precise arrangement of atoms in this pyranocoumarin has been determined. This foundational knowledge is essential for further investigation into its biological activities and potential applications in drug development.

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References

- 1. Bioinspired Pyrano[2,3- f]chromen-8-ones: Ring C-Opened Analogues of Calanolide A: Synthesis and Anti-HIV-1 Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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